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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B613818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of

Vicriviroc, a potent and selective small-molecule antagonist of the C-C chemokine receptor

type 5 (CCR5). By elucidating its interaction with CCR5, this document aims to offer a

comprehensive resource for professionals engaged in virology, pharmacology, and

antiretroviral drug development.

Core Mechanism of Action: Allosteric Antagonism
Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2]

Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α) that bind to the extracellular

loops of the receptor, Vicriviroc targets a distinct binding site.

Binding to a Transmembrane Hydrophobic Pocket
The core of Vicriviroc's mechanism involves its high-affinity binding to a hydrophobic pocket

located between the transmembrane (TM) helices of the CCR5 protein, near the extracellular

surface.[1][2] This binding is not to the primary site used by the HIV-1 glycoprotein gp120 or the

endogenous chemokines. This mode of action classifies it as an allosteric inhibitor, meaning it

modulates the receptor's function from a site other than the active site.[2]
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Upon binding, Vicriviroc induces a significant conformational change in the extracellular

domains of the CCR5 receptor.[1][2] This structural alteration effectively locks the receptor in

an "inactive" state. This altered conformation is unrecognized by the HIV-1 surface glycoprotein

gp120, thereby preventing the initial interaction required for viral entry into the host cell.[1][2]

Inhibition of Viral Entry and Chemokine Signaling
The primary therapeutic effect of Vicriviroc is the prevention of CCR5-tropic (R5) HIV-1 entry

into target cells, such as T-cells and macrophages.[3][4] The HIV-1 life cycle begins when

gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that

exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5.[1] By altering the

CCR5 conformation, Vicriviroc effectively blocks this second critical binding event, halting the

fusion of the viral and cellular membranes and preventing the release of the viral genome into

the cytoplasm.[1][2]

Furthermore, as a potent antagonist, Vicriviroc also blocks the natural signaling functions of

CCR5 that are initiated by its chemokine ligands.[3][5] This has been demonstrated in

functional assays that measure the inhibition of chemokine-induced calcium flux, cell migration

(chemotaxis), and GTPγS binding.[3][5] Importantly, Vicriviroc does not induce any signaling

on its own, confirming its lack of intrinsic agonist activity.[3]

Quantitative Data Summary
The potency and efficacy of Vicriviroc have been quantified through various in vitro assays

and clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Vicriviroc
Assay Type

Ligand/Stimul
us

Cell Line
IC50 Value
(nM)

Reference

Chemotaxis

Assay
MIP-1α Ba/F3-CCR5 < 1.0 [3]

Calcium Flux

Assay
RANTES U-87-CCR5

Not specified,

potent inhibition
[3]

GTPγS Binding

Assay
RANTES

HTS-hCCR5

Membranes
4.2 ± 1.3 [3]
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Table 2: Binding Affinity of Vicriviroc
Assay Type Radioligand Preparation Kd Value (nM) Reference

Competitive

Binding
[3H]SCH-C

HTS-hCCR5

Membranes
1.25 ± 0.55 [3]

Table 3: Clinical Efficacy of Vicriviroc (Selected Data)

Clinical
Trial

Patient
Populatio
n

Vicriviroc
Dose

Duration

Mean
Viral
Load
Reductio
n (log10
copies/m
L)

Mean
CD4
Count
Increase
(cells/µL)

Referenc
e

14-Day

Monothera

py

R5-infected

adults

10, 25, 50

mg b.i.d.
14 days ≥ 1.5

Not

specified
[1]

ACTG

5211

(Phase II)

Treatment-

experience

d

10 mg daily 48 weeks
-1.92 (from

baseline)

+130 (from

baseline)
[1]

ACTG

5211

(Phase II)

Treatment-

experience

d

15 mg daily 48 weeks
-1.44 (from

baseline)

+96 (from

baseline)
[1]

VICTOR-

E1 (Phase

II)

Treatment-

experience

d

30 mg daily 48 weeks

~2.0

(through 96

weeks)

~140 (at 96

weeks)
[6]

Experimental Protocols
The characterization of Vicriviroc's mechanism of action relies on several key experimental

methodologies.

CCR5 Binding Assays
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Objective: To determine the binding affinity of Vicriviroc to the CCR5 receptor.

Methodology: Competitive Radioligand Binding Assay

Preparation: Cell membranes are prepared from a cell line engineered to overexpress

human CCR5 (e.g., HTS-hCCR5 cells).[3]

Incubation: A constant concentration of a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C) is

incubated with the cell membranes.[3]

Competition: Increasing concentrations of unlabeled Vicriviroc are added to the incubation

mixture to compete for binding with the radioligand.

Separation: Bound and free radioligand are separated, typically by filtration.

Detection: The amount of bound radioactivity is quantified using scintillation counting.

Analysis: The data are used to calculate the concentration of Vicriviroc that inhibits 50% of

the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be

derived.

Functional Antagonism Assays
Objective: To confirm that Vicriviroc acts as a functional antagonist by blocking chemokine-

induced signaling.

Methodology 1: Calcium Flux Assay

Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4).[3][5]

Compound Addition: Cells are pre-incubated with varying concentrations of Vicriviroc or a

vehicle control.[5]

Stimulation: A CCR5 agonist, such as the chemokine RANTES, is added to the cells to

induce calcium mobilization from intracellular stores.[3][5]
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Measurement: The resulting change in intracellular calcium concentration is measured in

real-time as a change in fluorescence intensity using a fluorometric imaging plate reader

(FLIPR).[5]

Analysis: The inhibitory effect of Vicriviroc is quantified by determining the concentration

that reduces the chemokine-induced calcium signal by 50% (IC50).

Methodology 2: GTPγS Exchange Assay

Membrane Incubation: Cell membranes expressing CCR5 are incubated with varying

concentrations of Vicriviroc.[3]

Ligand Addition: The natural CCR5 ligand (e.g., RANTES) is added to stimulate G-protein

activation.[3]

GTPγS Binding: A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is added. Upon

G-protein activation, GDP is exchanged for [35S]GTPγS.[3]

Detection: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation

counting.[3]

Analysis: The IC50 value is determined as the concentration of Vicriviroc that inhibits 50%

of the RANTES-induced [35S]GTPγS binding.[3]

Antiviral Activity Assays
Objective: To measure the potency of Vicriviroc in inhibiting HIV-1 replication in target cells.

Methodology: HIV-1 Replication Assay

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line

are cultured.

Compound Treatment: Cells are pre-treated with serial dilutions of Vicriviroc.

Viral Infection: The cells are then infected with a known quantity of a CCR5-tropic HIV-1

isolate.
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Incubation: The infection is allowed to proceed for several days.

Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the

culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity.

Analysis: The concentration of Vicriviroc that inhibits viral replication by 50% (IC50) is

calculated from the dose-response curve.
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Caption: Mechanism of HIV-1 Entry and Inhibition by Vicriviroc.
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Caption: CCR5 Chemokine Signaling and its Antagonism by Vicriviroc.
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Caption: Workflow for a Competitive CCR5 Binding Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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